molecular formula C14H19NO5S B11493582 Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate

Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate

Cat. No.: B11493582
M. Wt: 313.37 g/mol
InChI Key: OJNUWVKSLLGNBF-UHFFFAOYSA-N
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Description

Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxy acetates It is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a phenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate typically involves the reaction of 4-(piperidin-1-ylsulfonyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxy acetates depending on the nucleophile used.

Scientific Research Applications

Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-nitro-4-(piperidin-1-ylsulfonyl)phenoxy)acetate
  • Methyl 2-(2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy)acetate

Uniqueness

Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonyl group and a phenoxy acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

methyl 2-(4-piperidin-1-ylsulfonylphenoxy)acetate

InChI

InChI=1S/C14H19NO5S/c1-19-14(16)11-20-12-5-7-13(8-6-12)21(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3

InChI Key

OJNUWVKSLLGNBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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